molecular formula C14H20N2O4S2 B2999733 N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide CAS No. 919242-00-5

N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide

Cat. No. B2999733
CAS RN: 919242-00-5
M. Wt: 344.44
InChI Key: CQAVBPXGCFEYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide” is a sulfonamide-based indole derivative . It has a molecular formula of C14H20N2O4S2 and an average mass of 344.450 Da . Indole derivatives like this one are crucial in medicinal chemistry due to their wide range of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives involves a variety of techniques . For instance, N1-arylsulfonyl-3-piperazinyl indole derivatives can be created by reacting sodium triacetoxyborohydride, N-alkyl piperazines, and titanium isopropoxide with the derivatives of substituted N-alkyl acetyl indoxyl . The resulting indole derivatives can then be deacetylated .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced and exhibit strong antimicrobial actions .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole, a key component of “N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide”, is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide”. However, the available information is primarily focused on its potential medical applications, particularly its inhibitory activity against tumor-associated enzymes such as carbonic anhydrase IX and XII, which suggests a role in cancer therapy .

Future Directions

The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH homeostasis within cells and tissues, and their overexpression is associated with various types of cancers .

Mode of Action

N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide interacts with its targets by inhibiting the activity of CA IX and CA XII . This inhibition disrupts the normal function of these enzymes, leading to a decrease in intracellular pH and an increase in extracellular acidity .

Biochemical Pathways

The inhibition of CA IX and CA XII affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway involved in maintaining pH balance within cells and tissues . This disruption can lead to a variety of downstream effects, including a decrease in tumor cell proliferation and an increase in sensitivity to certain anticancer drugs .

Result of Action

The inhibition of CA IX and CA XII by N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can lead to a variety of molecular and cellular effects. These include a decrease in tumor cell proliferation and an increase in the sensitivity of these cells to certain anticancer drugs . Additionally, this compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .

Action Environment

The action of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can be influenced by various environmental factors. For instance, hypoxic conditions, which are common in tumor microenvironments, can enhance the expression of CA IX and CA XII . This could potentially increase the efficacy of this compound in such environments.

properties

IUPAC Name

N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-21(17,18)16-9-8-11-10-13(6-7-14(11)16)22(19,20)15-12-4-2-3-5-12/h6-7,10,12,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAVBPXGCFEYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.